2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane
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Overview
Description
2,2-Di-tert-butyl-3-(diphenylmethylene)thiirane is a unique organosulfur compound characterized by its three-membered thiirane ring and bulky substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di-tert-butyl-3-(diphenylmethylene)thiirane typically involves the reaction of diphenylmethane with tert-butylthiirane under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Types of Reactions:
Oxidation: The thiirane ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the thiirane ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,2-Di-tert-butyl-3-(diphenylmethylene)thiirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Potential use in studying enzyme mechanisms involving sulfur atoms.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-3-(diphenylmethylene)thiirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered base used in organic synthesis.
6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol: An antioxidant used to stabilize polymers and other materials
Properties
CAS No. |
111278-38-7 |
---|---|
Molecular Formula |
C23H28S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-benzhydrylidene-2,2-ditert-butylthiirane |
InChI |
InChI=1S/C23H28S/c1-21(2,3)23(22(4,5)6)20(24-23)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
HPMJAINRTYXXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C(C)(C)C |
Origin of Product |
United States |
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